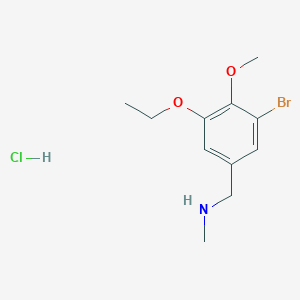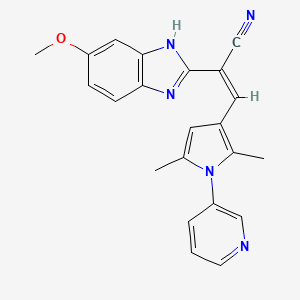![molecular formula C23H17ClN4O2S B5313267 N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE](/img/structure/B5313267.png)
N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE is a complex organic compound that features a benzothiophene moiety, a hydrazone linkage, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzothiophene carbonyl compound with hydrazine derivatives under reflux conditions.
Coupling with Isonicotinamide: The final step involves coupling the hydrazone intermediate with isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N4-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[4-(1-{(Z)-2-[(3-BROMO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE
- N~4~-[4-(1-{(Z)-2-[(3-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE
Uniqueness
N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE is unique due to the presence of the chlorine atom in the benzothiophene ring, which can influence its reactivity and interaction with molecular targets. This uniqueness can be leveraged in designing compounds with specific properties and activities.
Properties
IUPAC Name |
N-[4-[(Z)-N-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-14(27-28-23(30)21-20(24)18-4-2-3-5-19(18)31-21)15-6-8-17(9-7-15)26-22(29)16-10-12-25-13-11-16/h2-13H,1H3,(H,26,29)(H,28,30)/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIYNUPGOCLIF-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)
![3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)

![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B5313296.png)
